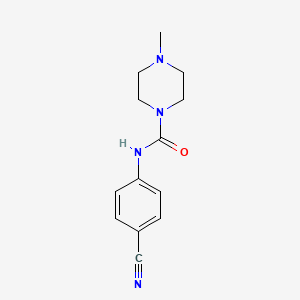
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of furan-2-carboxamides and has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has also been found to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has been found to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has also been found to have neuroprotective properties by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, which makes it a potential therapeutic agent for cancer treatment. Another advantage is its anti-inflammatory properties, which can be used in the treatment of various inflammatory disorders. However, one limitation of using 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide in lab experiments is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for the research on 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide. One direction is to study its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to study its toxicity and safety profile in animal models. Additionally, further research can be done to optimize the synthesis method of 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide and to study its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide involves the reaction of 3-methylfuran-2-carboxylic acid and 2-phenylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and yields 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide as a white solid.
Applications De Recherche Scientifique
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Neurodegenerative disorder research has shown that 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has neuroprotective properties by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-11-12-21-17(13)18(20)19-16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECHQBINHRURNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)
![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)
